molecular formula C8H17Br B156332 2-Ethylhexyl bromide CAS No. 18908-66-2

2-Ethylhexyl bromide

Cat. No.: B156332
CAS No.: 18908-66-2
M. Wt: 193.12 g/mol
InChI Key: NZWIYPLSXWYKLH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Ethylhexyl bromide, also known as 1-Bromo-2-ethylhexane , is a chemical compound used in organic synthesis . Its primary targets are electrophilic carbon atoms of carbonyl compounds or other electrophiles. The interaction with these targets leads to the formation of new carbon-carbon bonds and transforms the electrophile into a new functional group.

Mode of Action

The mode of action of this compound involves the polarized carbon-magnesium bond (C-Mg), where the more electronegative bromine atom pulls electron density away from the carbon, creating a partial negative charge on the carbon. This partial negative charge makes the carbon atom nucleophilic, readily attacking electrophilic centers in other molecules.

Biochemical Pathways

The biochemical pathway of this compound involves an initial hydrolytic pathway of degradation for DEHP followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates . This process suggests that DEHP might be metabolized through β-oxidation pathway .

Pharmacokinetics

It is known that the compound has a boiling point of 75-77 °c at 16 mmhg and a density of 1.086 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds and the transformation of electrophiles into new functional groups. This can lead to the synthesis of various organic compounds, including methoxy-4-(2-ethylhexyloxy)benzene, photovoltaic conjugated polymer, and 1-bromo-4-(2′-ethylhexyloxy)benzene .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to be insoluble in water Additionally, it is recommended to be stored at temperatures between 2-8°C , indicating that its stability and efficacy may be affected by temperature. Furthermore, it is flammable and forms explosive mixtures with air on intense heating , which may also influence its action and stability.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl bromide is typically synthesized from 2-ethylhexanol through a bromination reaction. The process involves mixing 2-ethylhexanol with red phosphorus and slowly adding liquid bromine. The mixture is then refluxed for several hours. After the reaction is complete, the product is washed with water to remove any acidic impurities, dried, and distilled under reduced pressure to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of stabilizers such as potassium carbonate is common to prevent decomposition during storage .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Ethylhexyl bromide is unique due to its branched structure, which provides steric hindrance that can influence the outcome of chemical reactions. This makes it particularly useful in the synthesis of complex molecules where selective reactions are required .

Properties

IUPAC Name

3-(bromomethyl)heptane
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InChI

InChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWIYPLSXWYKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H17Br
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DSSTOX Substance ID

DTXSID80885074
Record name Heptane, 3-(bromomethyl)-
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Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 2-Ethylhexyl bromide
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CAS No.

18908-66-2
Record name 2-Ethylhexyl bromide
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Record name 3-(Bromomethyl)heptane
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Record name Heptane, 3-(bromomethyl)-
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Record name Heptane, 3-(bromomethyl)-
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Record name 3-(bromomethyl)heptane
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Record name 3-(BROMOMETHYL)HEPTANE
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Synthesis routes and methods

Procedure details

In FIG. 2A, an exemplary synthesis of 2-(2-ethylhexyl)thiophene is depicted. As shown in FIG. 2A, a 7.4 mL thiophene was dissolved in 100 mL anhydrous tetrahydrofuran (THF). The solution was then cooled to about −78° C. A 30 mL of 2.5 M n-butyllithium (n-BuLi) in hexane (75 mmol) was added dropwise to the solution. The reaction mixture was warmed to room temperature for about 2 hours, and then cooled to about −15 to about −20° C. 26 mL 2-ethyl bromide was added to the reaction mixture. The reaction mixture was reacted at about 50° C. for about 18 hours, and poured into crushed ice. The organic phase was isolated and washed with water, and extracted with ether three times. After removal of the solvent by rotary evaporator, the residue was distilled under vacuum to get rid of the 2-ethylhexyl bromide. After removal of the 2-ethylhexyl bromide, the residue was purified by elution with hexane by silica gel column chromatography (i.e., about 10 to about 15 cm) to afford 12.6 g 2-(2-ethylhexyl)thiophene as light yellow liquid. The yield was about 85%. The molecular weight was determined by gas chromatography/mass spectrometry (GC-MS) to be 196.3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
75 mmol
Type
reactant
Reaction Step Three
Quantity
26 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethylhexyl bromide
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2-Ethylhexyl bromide
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2-Ethylhexyl bromide
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2-Ethylhexyl bromide
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2-Ethylhexyl bromide
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2-Ethylhexyl bromide
Customer
Q & A

Q1: How is 2-Ethylhexyl bromide used in the functionalization of graphene oxide, and what are the observed effects?

A1: this compound plays a crucial role in a two-step alkylation process for functionalizing graphene oxide (GO) []. The process begins with the nucleophilic addition of n-butyllithium to GO sheets. Subsequently, this compound is introduced, leading to a coupling and etherification reaction with the intermediate compound. This results in the covalent attachment of both n-butyl and 2-ethylhexyl groups to the GO sheets []. This functionalization significantly enhances the dispersibility of GO in ortho-dichlorobenzene, increasing it to 0.4 mg mL−1 []. Importantly, this process preserves the structural integrity of the graphene sheets and improves the electronic conductivity of films created from the functionalized GO after high-temperature annealing [].

Q2: Can this compound be used to synthesize monomers for polymers? If so, can you provide an example?

A2: Yes, this compound is a valuable reagent in monomer synthesis for polymers. A prime example is its use in creating the monomer for poly[(2-(2-ethylhexyloxy)-5-methoxy-p-phenylene)vinylene] (MEH-PPV) []. The synthesis involves a two-step process:

  1. Alkylation: 4-Methoxyphenol is reacted with this compound in the presence of potassium tert-butoxide and dimethylformamide, resulting in an accelerated alkylation reaction [].
  2. Chloromethylation: This step follows promptly, utilizing acetic acid as a co-solvent to produce the desired MEH-PPV monomer [].

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